4-Bromo-2-(2-methylimidazol-1-YL)pyridine
Description
4-Bromo-2-(2-methylimidazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a 2-methylimidazole moiety at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. These derivatives are often synthesized via nucleophilic substitution or coupling reactions, with applications ranging from kinase inhibitors to ligand precursors in coordination chemistry .
Properties
IUPAC Name |
4-bromo-2-(2-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-11-4-5-13(7)9-6-8(10)2-3-12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPUDKRBCGPDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250955 | |
| Record name | 4-Bromo-2-(2-methyl-1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-32-8 | |
| Record name | 4-Bromo-2-(2-methyl-1H-imidazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(2-methyl-1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methylimidazol-1-yl)pyridine typically involves the reaction of 4-bromo-2-chloropyridine with 2-methylimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 2-methylimidazole group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methylimidazol-1-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
4-Bromo-2-(2-methylimidazol-1-YL)pyridine has shown significant potential in drug discovery and development due to its biological activities.
- Anticancer Activity : Research indicates that this compound exhibits notable anticancer properties. For example, studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of 3.84 µM. The compound interferes with cell cycle progression, particularly inducing G1 phase arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.84 | Induces apoptosis; G1 phase arrest |
| HT-29 | 1.1 | Downregulates MMP-2 and MMP-9 |
| HepG2 | 0.57 | HDAC inhibition |
- Antimicrobial Activity : The compound has also exhibited antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
2. Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the production of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic aromatic substitutions and cross-coupling reactions, enhances its utility in synthetic chemistry.
3. Material Science
In material science, this compound is utilized in the development of materials with specific electronic properties. Its unique structure allows for modifications that can lead to materials suitable for electronic applications.
Case Studies
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the effectiveness of this compound derivatives in inducing apoptosis in MCF-7 breast cancer cells. The derivatives displayed lower IC50 values compared to standard treatments, suggesting their potential as promising anticancer agents.
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated superior activity compared to traditional antibiotics like ciprofloxacin, paving the way for further research into its application as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methylimidazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the 2-methylimidazole group contribute to its binding affinity and specificity. The compound can interact with various molecular targets, including kinases, by forming hydrogen bonds, hydrophobic interactions, and π-π stacking interactions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bromo-Imidazole-Pyridine Derivatives
Crystallographic and Stability Data
- Crystal Packing : highlights hydrogen bonding (N–H⋯O, C–H⋯Br) in bromo-heterocycles, which stabilize crystal lattices and influence melting points .
- Thermal Stability : Bulkier substituents (e.g., 2-methylimidazole in the target compound) may reduce thermal stability compared to simpler analogs like 2-(4-Bromo-1H-imidazol-1-yl)pyridine .
Biological Activity
4-Bromo-2-(2-methylimidazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications. Various studies have explored its effects on different biological targets, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that can include palladium-catalyzed cross-coupling methods. For instance, one study optimized the synthesis of pyridinylimidazole derivatives, achieving higher yields and avoiding the use of palladium catalysts in some cases . The synthetic route often includes steps such as nucleophilic substitution and cyclization.
Table 1: Summary of Synthetic Methods
| Method Type | Yield (%) | Key Features |
|---|---|---|
| Palladium-Catalyzed Coupling | Varies | High efficiency; versatile substrates |
| Nucleophilic Substitution | Varies | Commonly used for introducing functional groups |
| Cyclization | Varies | Often used to form imidazole rings |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, with significant inhibition values reported . The mechanism likely involves interference with bacterial cell wall synthesis or enzymatic pathways critical for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death . The imidazole ring is believed to play a crucial role in binding to specific targets within cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It has been demonstrated to inhibit the release of pro-inflammatory cytokines such as TNF-α in vitro . This effect is particularly relevant for conditions characterized by excessive inflammation.
Table 2: Biological Activities and Mechanisms
| Activity Type | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|
| Antimicrobial | E. coli | Inhibition of cell wall synthesis |
| Anticancer | Various cancer cell lines | Induction of apoptosis; modulation of survival pathways |
| Anti-inflammatory | Human cells | Inhibition of TNF-α release |
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited up to 91.95% inhibition against E. coli, indicating strong potential for development as an antibacterial agent .
- Cancer Research : In a series of experiments with human cancer cell lines, the compound was found to significantly reduce cell viability and promote apoptosis through caspase activation pathways .
- Inflammation Model : In models simulating inflammatory responses, treatment with this compound resulted in a marked decrease in TNF-α levels, suggesting its potential utility in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
